Glycyl-DL-phenylalanine
Description
Contextualization within Dipeptide and Amino Acid Derivative Research
Dipeptides, the simplest members of the peptide family, are crucial in understanding the fundamental principles of protein structure and function. Research on dipeptides like Glycyl-DL-phenylalanine provides insights into peptide bond formation, conformational preferences of amino acid residues, and the non-covalent interactions that govern molecular recognition and self-assembly. researchgate.net As a derivative of the essential amino acid phenylalanine, this compound is also integral to studies on amino acid metabolism and transport. portlandpress.comnih.gov The presence of both L- and D-isomers of phenylalanine in this compound allows for comparative studies that are critical for understanding stereospecificity in biological systems, such as enzyme-substrate interactions and intestinal absorption. portlandpress.comontosight.ai
Scope and Significance of this compound Studies
The study of this compound and its individual stereoisomers (Glycyl-L-phenylalanine and Glycyl-D-phenylalanine) is extensive. Research encompasses its synthesis, detailed structural analysis through crystallographic methods, and the kinetics of its hydrolysis under various conditions. iucr.orgrsc.orgresearchgate.net Furthermore, its interactions with enzymes and its potential as a ligand in affinity chromatography are areas of active investigation. nih.gov These studies are significant as they contribute to a deeper understanding of peptide chemistry, which is foundational to drug design, the development of novel biomaterials, and the elucidation of biochemical pathways. researchgate.netuc.pt
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(2-aminoacetyl)amino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c12-7-10(14)13-9(11(15)16)6-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBCLFWXMTIKCCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Glycyl-Phenylalanine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028848 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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CAS No. |
721-66-4, 34258-14-5, 3321-03-7 | |
| Record name | Glycylphenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=721-66-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Glycylphenylalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000721664 | |
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| Record name | NSC522450 | |
| Source | DTP/NCI | |
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| Record name | Glycyl-DL-phenylalanine | |
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| Record name | L-Phenylalanine, N-glycyl- | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88881 | |
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| Record name | N-glycyl-3-phenyl-DL-alanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.872 | |
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Synthesis and Characterization
The preparation and characterization of Glycyl-DL-phenylalanine and its derivatives are fundamental to its use in further research. Various synthetic strategies have been developed to obtain this dipeptide.
One notable approach is the Ugi four-component reaction (Ugi-4CR), a multicomponent reaction that allows for the efficient synthesis of dipeptide derivatives. nih.gov For instance, diN-substituted Glycyl-phenylalanine derivatives have been synthesized using an isocyanoacetate-based Ugi-4CR protocol. nih.gov This method involves reacting an isocyanide, a carboxylic acid, an amine, and a carbonyl compound in a one-pot reaction. nih.gov
Another established method for synthesizing N-acylamino acids and peptides, including derivatives of Glycyl-L-phenylalanine, involves the condensation of an activated carboxylic acid with an amino acid ester. researchgate.net For example, N-feruloylglycyl-L-phenylalanine has been synthesized from N-feruloylglycine and L-phenylalanine methyl ester. researchgate.net The choice of protecting groups and coupling reagents is crucial to prevent racemization and ensure the optical purity of the final product when synthesizing specific stereoisomers. researchgate.net
Structural Analysis
Crystals of Glycyl-DL-phenylalanine are orthorhombic, belonging to the space group Pbca. iucr.org The crystal structure reveals that the peptide group is not perfectly planar, with a torsion angle about the peptide bond of -170.2(2)° for the L-molecules. iucr.org The structure is stabilized by a network of intermolecular hydrogen bonds of the N-H---O type, and there is also evidence for C-H---O interactions. iucr.org
Table 1: Crystallographic Data for this compound iucr.org
| Parameter | Value |
| Molecular Formula | C₁₁H₁₄N₂O₃ |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 9.241(2) |
| b (Å) | 28.41(1) |
| c (Å) | 8.602(2) |
| R index | 0.041 |
The conformation of the phenylalanine side chain is described by the torsion angle χ¹, which is -59.7° in this structure. iucr.org This indicates that the phenyl group is in a gauche(-) conformation relative to the amino group.
Advanced Structural Analysis and Computational Studies
Crystallographic Analysis of Glycyl-DL-phenylalanine Conformation and Packing
X-ray crystallography has been instrumental in elucidating the precise solid-state structure of this compound. A seminal study provided a detailed account of its crystal and molecular structure, revealing key conformational features and packing arrangements. nih.gov
Table 1: Crystallographic Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Orthorhombic | nih.gov |
| Space Group | Pbca | nih.gov |
| Unit Cell Dimension (a) | 9.241(2) Å | nih.gov |
| Unit Cell Dimension (b) | 28.41(1) Å | nih.gov |
| Unit Cell Dimension (c) | 8.602(2) Å | nih.gov |
| Peptide Bond Torsion Angle (L-molecule) | -170.2(2)° | nih.gov |
Molecular Modeling and Dynamics Simulations of Glycyl-Phenylalanine Derivatives
Molecular modeling and dynamics (MD) simulations serve as a "computational microscope" to explore the conformational flexibility and dynamic behavior of peptides in various environments, which is often challenging to observe experimentally. nih.gov While specific MD studies focusing exclusively on this compound are not extensively documented in publicly available literature, research on related glycyl- and phenylalanyl-containing peptides provides significant insights into the probable behavior of its derivatives.
Furthermore, MD simulations have been employed to study the self-assembly processes of aromatic amino acids like phenylalanine. rsc.org These simulations show a tendency for aromatic residues to form ordered aggregates, driven by a combination of hydrogen bonding and π-stacking interactions. rsc.orgnih.gov This suggests that derivatives of Glycyl-Phenylalanine could also exhibit self-assembly properties, potentially forming higher-order structures like nanotubes or fibrils, a phenomenon that is of great interest in materials science and biotechnology. nih.gov
Quantum Chemical Calculations (e.g., Density Functional Theory) for Investigating Molecular Interactions and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a powerful tool for investigating the electronic structure, molecular interactions, and reactivity of peptides at a fundamental level. nih.gov These methods provide detailed information about bond energies, charge distributions, and reaction pathways that are not directly accessible through classical molecular modeling.
A study on the zwitterionic form of Glycyl-L-phenylalanine employed DFT calculations with the B3LYP functional and the 6-311++G** basis set to determine the lowest energy conformation and to assign vibrational modes. nih.gov This type of analysis is crucial for interpreting experimental spectroscopic data and understanding the intrinsic properties of the molecule. The calculations can accurately predict the geometries of stable conformers and the energy barriers between them.
DFT has also been used to investigate the interactions between phenylalanine residues in peptide structures, highlighting the role of π-stacking and hydrogen bonding in the stability of β-sheet-like arrangements. nih.gov Such calculations can elucidate the nature and strength of non-covalent interactions that govern the folding and assembly of peptides. For this compound, DFT could be used to explore the interaction energies between the phenyl ring and the peptide backbone, as well as interactions with solvent molecules or other binding partners. For instance, studies on the interaction of peptides with nucleic acid bases have used quantum chemical methods to quantify the energies of hydrogen bonds formed between the peptide's functional groups and the nucleobases. mdpi.com
Vibrational Spectroscopy for Conformational and Phase Transition Analysis
Vibrational spectroscopy, including Raman and infrared (IR) spectroscopy, provides a sensitive probe of the molecular structure, conformation, and intermolecular interactions within a peptide. By analyzing the vibrational modes, researchers can gain insights into the secondary structure, hydrogen bonding patterns, and phase behavior of the material. nih.gov
The vibrational properties of the Glycyl-L-phenylalanine dipeptide have been investigated under ambient conditions using both Raman and IR spectroscopy. nih.gov The experimental spectra were complemented by first-principle calculations to provide a detailed assignment of the observed vibrational modes. nih.gov This combined experimental and theoretical approach allows for a robust analysis of the molecule's conformational state.
Furthermore, the effect of high pressure on the crystal structure of Glycyl-L-phenylalanine has been studied using Raman spectroscopy. nih.gov These experiments revealed conformational changes occurring at approximately 1.0 GPa, indicated by shifts in the lattice modes and some internal vibrational modes. nih.gov This suggests a pressure-induced reorganization of the molecules within the crystal lattice, leading to a phase transition. nih.govresearchgate.net Upon decompression, this conformational change was found to be reversible, with the original Raman spectrum being recovered. nih.gov Such studies are important for understanding the stability and behavior of peptides under extreme conditions.
Table 2: Summary of Advanced Analytical and Computational Findings for Glycyl-Phenylalanine
| Technique/Method | Key Findings | Reference |
|---|---|---|
| X-ray Crystallography | Orthorhombic crystal system (Space group Pbca); Non-planar peptide bond; Intermolecular N-H···O and C-H···O hydrogen bonds. | nih.gov |
| Molecular Dynamics (General Peptide Studies) | Side chains significantly influence backbone conformation; Aromatic residues can drive self-assembly through π-stacking and hydrogen bonds. | acs.orgrsc.orgnih.gov |
| Density Functional Theory (DFT) | Determination of lowest energy conformer; Assignment of vibrational modes; Investigation of non-covalent interaction energies. | nih.govnih.gov |
| Raman/IR Spectroscopy | Characterization of vibrational modes corresponding to specific molecular motions; Detection of a reversible, pressure-induced phase transition around 1.0 GPa. | nih.gov |
Analytical Methodologies for Detection and Quantification
The dipeptide this compound and its stereoisomers are subjects of significant interest in various research fields, necessitating the development of precise analytical methods for their detection and quantification. These methods are crucial for understanding their roles in biological systems and for their application in biotechnology.
Chiral Analysis of Glycyl-Phenylalanine Stereoisomers in Biological Matrices
The separation and quantification of Glycyl-L-phenylalanine and Glycyl-D-phenylalanine from complex biological samples are essential for studying their distinct biological activities. ontosight.ainih.gov Various chromatographic and electrophoretic techniques have been developed to achieve this chiral separation. nih.govuni-regensburg.de
High-performance liquid chromatography (HPLC) is a primary method for the chiral analysis of amino acids and their derivatives. nih.govamericanpharmaceuticalreview.com Two-dimensional HPLC systems, in particular, have been designed for the sensitive determination of phenylalanine enantiomers in physiological fluids like plasma and urine. nih.gov These systems often employ a reversed-phase column in the first dimension for initial separation, followed by an enantioselective column in the second dimension for chiral resolution. nih.gov Fluorescence derivatization of the target analytes is commonly used to enhance detection sensitivity. nih.gov The combination of chiral separation techniques with mass spectrometry (MS), such as LC-MS/MS, provides exceptional selectivity, which is critical when analyzing complex biological matrices. americanpharmaceuticalreview.com
Capillary electrophoresis (CE) is another powerful technique for chiral separations, often utilizing chiral selectors added to the electrolyte. researchgate.net Ligand-exchange capillary electrophoresis, for instance, has been successfully used for the chiral separation of dipeptides. researchgate.net
The accurate quantification of these stereoisomers in biological matrices is vital, as their physiological and pathological significance is an area of active research. nih.gov For instance, trace levels of D-phenylalanine have been detected in the plasma of various species, with higher concentrations found in urine. nih.gov
Table 1: Methods for Chiral Analysis of Phenylalanine and its Derivatives
| Analytical Technique | Description | Application |
| Two-Dimensional HPLC | Employs two different columns for enhanced separation, often a reversed-phase column followed by an enantioselective column. nih.gov | Determination of phenylalanine enantiomers in mammalian plasma and urine. nih.gov |
| Chiral Ligand-Exchange Capillary Electrophoresis | Utilizes a chiral selector, such as a metal complex with a chiral ligand, added to the electrolyte to form diastereomeric complexes with the analyte enantiomers, allowing for their separation. researchgate.net | Chiral separation of amino acids and glycyl dipeptides. researchgate.net |
| LC-MS/MS | Combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. americanpharmaceuticalreview.com | Analysis of chiral drugs and their metabolites in biological matrices. americanpharmaceuticalreview.com |
Spectroscopic and Spectrometric Characterization in Research Contexts
Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and characterization of this compound and its derivatives. mdpi.com These methods provide detailed information about the molecular structure, connectivity, and functional groups present in the compound.
Mass Spectrometry (MS): Mass spectrometry is crucial for confirming the molecular weight of this compound. mdpi.comnih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the elemental composition of the molecule. mdpi.com Tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns of the molecule, providing further structural information. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrations of the functional groups present in this compound, such as the amide bond vibrations. mdpi.comtandfonline.com
Table 2: Spectroscopic and Spectrometric Data for this compound
| Technique | Key Findings | Reference(s) |
| ¹H NMR | Confirms the presence of protons in the glycine (B1666218) and phenylalanine residues, including the aromatic protons of the phenyl group. | mdpi.comchemicalbook.com |
| ¹³C NMR | Confirms the presence of all carbon atoms, including the carbonyl carbons of the peptide bond and carboxylic acid, and the carbons of the aromatic ring. | mdpi.comchemicalbook.com |
| Mass Spectrometry (MS) | Confirms the molecular weight of the compound. nih.gov | mdpi.comnih.gov |
| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass data to confirm the elemental composition. | mdpi.com |
| Infrared (IR) Spectroscopy | Shows characteristic absorption bands for the amide and carboxyl functional groups. | mdpi.comtandfonline.com |
Biomedical and Biotechnological Applications
The unique chemical structure of this compound and its stereoisomers has led to their use in a variety of biomedical and biotechnological research applications.
Design of Affinity Ligands for Enzyme Purification (e.g., Thermolysin)
Glycyl-D-phenylalanine has been identified as a suitable affinity ligand for the purification of the enzyme thermolysin. nih.govjst.go.jp Affinity chromatography is a powerful technique for purifying proteins based on specific binding interactions. science.gov In this context, the dipeptide is immobilized onto a resin, which then selectively binds to thermolysin from a mixture of proteins. nih.gov
Studies have shown that the adsorption of thermolysin to a Gly-D-Phe-containing resin is optimal at a pH of 5.0-6.0. nih.gov The association constant for the binding of thermolysin to the Gly-D-Phe resin at pH 5.5 was determined to be (3.3+/-0.8)x10(5)M(-1). nih.gov This binding affinity is significantly higher than that observed for other ligands like Gly-L-Leu and D-Phe, making Gly-D-Phe a more effective ligand for thermolysin purification. nih.gov The performance of these affinity gels can be further improved by increasing the length of the spacer chain that connects the ligand to the resin. jst.go.jp
Table 3: Comparison of Affinity Ligands for Thermolysin Purification
| Ligand | Adsorption Ratio (at low thermolysin concentration) | Association Constant (M⁻¹) at pH 5.5 |
| Glycyl-D-phenylalanine (Gly-D-Phe) | 100% | (3.3+/-0.8)x10(5) |
| Glycyl-L-leucine (Gly-L-Leu) | 100% | Approximately 10 times less than Gly-D-Phe |
| D-phenylalanine (D-Phe) | 100% | Approximately 10 times less than Gly-D-Phe |
Development of Enzyme Inhibitors and Bioactive Peptides
Glycyl-phenylalanine and its derivatives have been investigated as enzyme inhibitors and as building blocks for more complex bioactive peptides. ontosight.aitandfonline.com The stereochemistry of the phenylalanine residue plays a crucial role in the inhibitory activity and the mode of binding to the target enzyme. tandfonline.com
Both Glycyl-L-phenylalanine and Glycyl-D-phenylalanine have been studied as competitive inhibitors of thermolysin. tandfonline.com Computational studies have shown that the D-enantiomer, Gly-D-Phe, has a better fit in the active site of thermolysin compared to the L-enantiomer. tandfonline.com Glycyl-L-phenylalanine has also been identified as a competitive inhibitor of carboxypeptidase A. cdnsciencepub.com
Furthermore, derivatives of Glycyl-phenylalanine have been synthesized and evaluated for their potential as inhibitors of other enzymes. For example, diN-substituted glycyl-phenylalanine derivatives have shown moderate inhibitory activity against acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases. mdpi.com The aromatic group of the phenylalanine residue appears to be important for this inhibitory activity. mdpi.com
Utilization as Probes for Differentiating Cellular Compartments (e.g., Lysosomes vs. Endosomes)
A derivative of Glycyl-L-phenylalanine, Glycyl-L-phenylalanine 2-naphthylamide (GPN), has been widely used as a tool to distinguish between lysosomes and endosomes in living cells. nih.govnih.gov GPN is a cell-permeable substrate for the lysosomal enzyme cathepsin C. biologists.comucl.ac.uk
The principle behind its use is that GPN is hydrolyzed by cathepsin C within the lysosomes. nih.govnih.gov The accumulation of the hydrolysis products inside the lysosomes leads to osmotic swelling and subsequent lysis of the lysosomal membrane, releasing the lysosomal contents into the cytosol. nih.govbiologists.com This selective disruption of lysosomes allows researchers to differentiate them from other cellular compartments like endosomes, which are generally not affected by GPN. nih.govnih.gov This method has been instrumental in studying the endocytic pathway and the distinct roles of endosomes and lysosomes in cellular processes. nih.govresearchgate.net While GPN is a valuable tool, it is important to note that it can also evoke cytosolic calcium signals, and the exact mechanisms of its action are still under investigation. biologists.comucl.ac.uk
Relevance in Antimicrobial Peptide Design and Resistance Studies
The dipeptide this compound, which consists of the amino acids glycine and a racemic mixture of D- and L-phenylalanine, holds relevance in the field of antimicrobial peptide (AMP) design and in the investigation of antimicrobial resistance mechanisms. Its significance stems from the distinct properties conferred by its constituent amino acids, which are exploited in the rational design of novel antimicrobial agents and in understanding how bacteria develop resistance.
The incorporation of both glycine and D-amino acids like D-phenylalanine into peptide sequences is a recognized strategy for modulating the biological activity and stability of AMPs. Glycine, being the smallest amino acid, provides conformational flexibility to the peptide backbone. This flexibility can be crucial for the peptide's ability to adopt the optimal three-dimensional structure required for interaction with and disruption of microbial membranes. Phenylalanine, with its bulky and hydrophobic aromatic side chain, plays a critical role in the hydrophobic interactions that drive the insertion of AMPs into the lipid bilayers of bacterial cell membranes, a key step in their mechanism of action.
The use of the DL-racemic mixture of phenylalanine introduces D-amino acids into the peptide structure. A primary advantage of incorporating D-amino acids is the enhancement of the peptide's stability against proteolytic degradation. Most proteases are stereospecific for L-amino acids, which are the exclusive constituents of ribosomally synthesized peptides. Peptides containing D-amino acids are therefore less susceptible to enzymatic breakdown by host and bacterial proteases, which can increase their in-vivo half-life and therapeutic potential. cdnsciencepub.com
From the perspective of antimicrobial resistance, the components of this compound are also relevant. Some bacteria have evolved resistance mechanisms that involve modifications to their cell wall composition. For example, the incorporation of D-amino acids, such as D-alanine or D-phenylalanine, into the peptidoglycan structure can alter the binding sites for certain antibiotics, thereby reducing their efficacy. nih.gov In a study involving Staphylococcus aureus, the addition of D-phenylalanine to the growth medium was found to reduce the level of peptidoglycan cross-linking, which in turn affected the bacterium's resistance to the antibiotic methicillin. nih.gov
Furthermore, the glycyl moiety is implicated in certain resistance pathways. For example, in Vibrio cholerae, a pathway involving the glycylation of lipopolysaccharide has been identified as a mechanism conferring resistance to polymyxin (B74138) B, a last-resort antimicrobial peptide. nih.gov This process involves the enzymatic transfer of a glycine residue to the lipid A portion of LPS, which alters the charge of the bacterial outer membrane and reduces its affinity for cationic AMPs like polymyxin B. nih.gov
While direct studies focusing exclusively on the dipeptide this compound as an antimicrobial agent are not extensively documented in the reviewed literature, its constituent parts are clearly of significant interest in the field. The synthesis of larger peptide antibiotics often involves the use of dipeptide building blocks. For example, research dating back to the 1960s describes the synthesis of cyclic pentapeptides and decapeptides with antimicrobial activity that contain a glycyl-L-ornithyl-L-leucyl-D-phenylalanylglycyl sequence. nih.gov This highlights the longstanding use of the Gly-D-Phe linkage in the construction of bioactive peptides.
Table of Research Findings on Related Peptides and Components
| Research Area | Key Findings | Relevant Compounds/Sequences | Citations |
| AMP Design | Incorporation of D-amino acids enhances proteolytic stability. | Peptides containing D-amino acids | cdnsciencepub.com |
| Glycine provides conformational flexibility to the peptide backbone. | Glycine-containing AMPs | nih.gov | |
| Phenylalanine's hydrophobicity is crucial for membrane interaction. | Phenylalanine-rich AMPs | nih.gov | |
| Synthesis of cyclic peptides with antimicrobial activity. | glycyl-L-ornithyl-L-leucyl-D-phenylalanylglycyl sequence | nih.gov | |
| Antimicrobial Resistance | D-amino acid incorporation in peptidoglycan can confer resistance. | D-phenylalanine | nih.gov |
| LPS glycylation in V. cholerae leads to polymyxin B resistance. | Glycine, Lipid A | nih.gov |
Applications in Biochemical Research
Enzymatic Pathways of Dipeptide Formation
The biosynthesis of dipeptides like this compound is a fundamental biological process, primarily occurring through the breakdown of larger proteins and the specific actions of enzymes.
Dipeptides are often produced from polypeptides through the action of hydrolase enzymes known as dipeptidyl peptidases (DPPs). wikipedia.org These enzymes are classified as exopeptidases, which means they cleave peptide bonds at the ends of a polypeptide chain. mdpi.com Specifically, dipeptidyl peptidases (EC 3.4.14) sequentially remove dipeptides from the N-terminus of their substrates. mdpi.comlongdom.org
These enzymes play a critical role in intracellular protein catabolism. irb.hr For example, Dipeptidyl Peptidase III (DPP III) is a zinc-dependent metallopeptidase that cleaves dipeptides from the N-terminus of various bioactive peptides. longdom.org The amino acid substrates for these enzymes can be diverse. The substrate specificity of DPPs is crucial for their function, allowing them to target a wide range of peptide sequences. This specificity is determined by the enzyme's active site, particularly the subsites that accommodate the amino acid residues of the substrate. irb.hrnih.gov
Glycyl-phenylalanine is recognized as an incomplete breakdown product resulting from protein digestion or catabolism. hmdb.cahmdb.ca During the digestion process, dietary proteins are hydrolyzed into smaller peptides and constituent amino acids. wikipedia.org Dipeptides are absorbed more rapidly than free amino acids because their uptake involves a distinct transport mechanism. wikipedia.org In biological systems, Glycyl-phenylalanine is generally a short-lived intermediate, destined for further proteolysis to release the individual amino acids, glycine (B1666218) and phenylalanine, which then enter their respective degradation pathways. hmdb.ca
Proteolytic enzymes exhibit a range of specificities for their substrates. This specificity is crucial for the controlled degradation of proteins and peptides within the cell. Exopeptidases, such as dipeptidyl peptidases, have structural features that facilitate the binding of the N- or C-terminal groups of their substrates into the active-site cleft. researchgate.net
The substrate-binding sites of these enzymes often show preferences for certain types of amino acid residues. For instance, the S2 subsite of human dipeptidyl peptidase III (hDPP III) has been identified as a critical determinant of its substrate specificity. irb.hr Studies using site-directed mutagenesis have shown that specific residues, such as Asp496 in the S2 subsite of hDPP III, are crucial for its preference for substrates with a basic residue at the P2 position. irb.hr In contrast, some bacterial DPPs, like DPP7 from Porphyromonas gingivalis, have an expanded substrate preference that allows them to cleave peptides with penultimate residues such as Glycine, Serine, Alanine, and Glutamine. nih.gov
| Enzyme | Family | Typical Substrate Preference (P1 Position) | Source Organism Example |
|---|---|---|---|
| Dipeptidyl Peptidase III (DPP III) | M49 (Metallopeptidase) | Prefers basic residues (e.g., Arginine) | Human, Yeast longdom.orgirb.hr |
| Dipeptidyl Peptidase 7 (DPP7) | Not specified | Broad: Hydrophobic residues, Ala, Gly, Ser, Gln | Porphyromonas gingivalis nih.gov |
| Dipeptidyl Peptidase I (Cathepsin C) | C1 (Cysteine Peptidase) | Broad, but excludes acidic residues and Proline | Human researchgate.net |
Chemical Synthesis Strategies
The chemical synthesis of dipeptides like this compound offers a controlled way to produce these molecules for research and industrial purposes. researchgate.net Various strategies have been developed to achieve efficient and high-purity peptide synthesis.
Chemical peptide synthesis involves the stepwise formation of peptide bonds between amino acids. wikipedia.org To prevent unwanted side reactions, protecting groups are used to temporarily block reactive functional groups on the amino acids. wikipedia.orgthermofisher.com The two primary methods for peptide synthesis are Liquid-Phase Peptide Synthesis (LPPS) and Solid-Phase Peptide Synthesis (SPPS).
Liquid-Phase Peptide Synthesis (LPPS): This is the classical method where reactions are carried out in a solution. bachem.com While useful for large-scale production, it can be slow and labor-intensive due to the need for product purification after each step. thermofisher.com
Solid-Phase Peptide Synthesis (SPPS): Pioneered by R. Bruce Merrifield, SPPS is the most common method today. wikipedia.orgnih.gov In SPPS, the first amino acid is anchored to an insoluble polymer resin. thermofisher.comadvancedchemtech.com The peptide chain is then assembled sequentially through cycles of deprotection (removing the N-terminal protecting group) and coupling (adding the next protected amino acid). advancedchemtech.com The use of a solid support simplifies the process, as excess reagents and by-products can be removed by simple filtration and washing. nih.gov At the end of the synthesis, the completed peptide is cleaved from the resin. advancedchemtech.com
Common to both methods is the use of coupling reagents to activate the carboxyl group of one amino acid, facilitating the formation of the amide (peptide) bond with the amino group of the other. wikipedia.org
| Technique | Description | Advantages | Limitations |
|---|---|---|---|
| Liquid-Phase Peptide Synthesis (LPPS) | Synthesis occurs with all reactants in a solution phase. bachem.com | Suitable for large-scale synthesis; allows for direct process monitoring. bachem.com | Slow; requires purification after each step; solubility issues with longer peptides. thermofisher.combachem.com |
| Solid-Phase Peptide Synthesis (SPPS) | The peptide chain is built on an insoluble polymer support (resin). wikipedia.org | High purity; efficient; can be automated; versatile. advancedchemtech.com | Less suitable for very large-scale synthesis compared to LPPS. wikipedia.org |
Multicomponent reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a single step to form a product that incorporates portions of all the starting materials. beilstein-journals.org The Ugi four-component reaction (Ugi-4CR) is a prominent MCR used for the rapid synthesis of peptide-like structures, often called peptoids or pseudo-peptides. beilstein-journals.orgnih.govacs.org
The classic Ugi-4CR involves the reaction of an aldehyde, an amine, a carboxylic acid, and an isocyanide. nih.govacs.org This reaction has been specifically employed to synthesize diN-substituted Glycyl-Phenylalanine (diNsGF) derivatives. mdpi.comnih.gov In this approach, isocyanoacetates are used as key substrates. mdpi.com The resulting diNsGF derivatives have been characterized by various spectroscopic techniques and explored for potential biological activities. mdpi.comnih.gov The Ugi reaction is highly versatile, as the four starting components can be widely varied, enabling the creation of large libraries of diverse molecules. nih.govresearchgate.net
| Component 1 | Component 2 | Component 3 | Component 4 | Product |
|---|---|---|---|---|
| Aldehyde or Ketone | Amine | Carboxylic Acid | Isocyanide | α-Acylamino Amide Derivative nih.govacs.org |
Enzymatic Synthesis of Glycyl-L-Phenylalanine Derivatives
The enzymatic synthesis of peptides and their derivatives offers a highly specific and environmentally benign alternative to traditional chemical methods. For Glycyl-L-phenylalanine derivatives, enzymatic strategies often focus on the synthesis of the constituent amino acid, L-phenylalanine, and its analogues, which can then be incorporated into the dipeptide structure. Phenylalanine ammonia (B1221849) lyases (PALs) are a key class of enzymes in this context. frontiersin.org PALs naturally catalyze the reversible deamination of L-phenylalanine to trans-cinnamic acid and ammonia. frontiersin.org By operating the reaction in reverse with high concentrations of ammonia, PALs can be used for the asymmetric synthesis of L-phenylalanine and its derivatives from various substituted cinnamic acids. frontiersin.org
Research has demonstrated the application of PALs from different sources, such as Anabaena variabilis (AvPAL) and Planctomyces brasiliensis (PbPAL), for the amination of a range of cinnamic acid derivatives. frontiersin.org To improve process efficiency and catalyst reusability, these enzymes can be immobilized on solid supports. frontiersin.org This immobilization facilitates their use in continuous flow reactors, which can significantly reduce reaction times and improve conversion rates. frontiersin.org For instance, immobilized PAL has been used for the synthesis of 3-methoxy-L-phenylalanine and 4-nitro-L-phenylalanine with excellent conversions (88% ± 4% and 89% ± 5%, respectively) in a continuous flow system with a contact time of just 20 minutes. frontiersin.org
Another advanced approach involves multi-enzyme cascades within engineered microorganisms. A genetically encoded system in E. coli has been developed for the biosynthesis of various L-phenylalanine derivatives from simple aryl aldehyde or carboxylic acid precursors. biorxiv.orgbiorxiv.org This system can incorporate a three-enzyme cascade featuring an L-Threonine Transaldolase (L-TTA), a phenylserine (B13813050) dehydratase, and an aromatic aminotransferase. biorxiv.org This platform demonstrates broad substrate specificity, enabling the synthesis of valuable non-standard amino acids like 4,4'-biphenylalanine and 4-azido-L-phenylalanine. biorxiv.orgbiorxiv.org
Furthermore, a four-step enzymatic cascade has been constructed to produce L-phenylglycine from L-phenylalanine, achieving a near-quantitative conversion. nih.gov This cascade utilized an L-amino acid deaminase (LAAD), hydroxymandelate synthase (HmaS), (S)-mandelate dehydrogenase (SMDH), and a leucine (B10760876) dehydrogenase (LeuDH). nih.gov While not directly producing a Glycyl-L-phenylalanine derivative, these enzymatic systems highlight the modular potential for creating specific peptide building blocks.
Table 1: Enzymatic Synthesis of L-Phenylalanine Derivatives
| Enzyme/System | Substrate | Product | Key Findings | Reference |
|---|---|---|---|---|
| Phenylalanine Ammonia Lyase (PAL) | Cinnamic Acids | L-Phenylalanine Derivatives | High enantioselectivity; can be used in reverse for amination. | frontiersin.org |
| Immobilized AvPAL and PbPAL | 3-methoxy cinnamic acid | 3-methoxy-L-phenylalanine | 88% ± 4% conversion in continuous flow. | frontiersin.org |
| Immobilized AvPAL and PbPAL | 4-nitro-cinnamic acid | 4-nitro-L-phenylalanine | 89% ± 5% conversion in continuous flow. | frontiersin.org |
| Multi-enzyme cascade in E. coli | Aryl aldehydes / Carboxylic acids | L-Phenylalanine Derivatives (e.g., 4,4'-biphenylalanine) | Combines biosynthesis and incorporation of non-standard amino acids. | biorxiv.orgbiorxiv.org |
Synthesis of Stereoisomers and Other Derivatives
The synthesis of stereoisomers, such as Glycyl-D-phenylalanine, and other derivatives of the parent dipeptide is crucial for exploring structure-activity relationships and developing new applications. Glycyl-D-phenylalanine is a dipeptide composed of glycine and the D-enantiomer of phenylalanine. ontosight.ai The D-configuration of the phenylalanine residue is significant for its biological recognition and interaction with enzymes or receptors. ontosight.ai While L-phenylalanine is proteinogenic, the D-isomer is produced via conventional organic synthesis. wikipedia.org
A versatile method for synthesizing derivatives is the Ugi four-component reaction (Ugi-4CR). This one-pot reaction has been used to create diN-substituted glycyl-phenylalanine (diNsGF) derivatives by combining an isocyanide, an amine, a carboxylic acid, and a carbonyl component. nih.gov In one approach, DL-Phenylalanine ethyl ester isocyanide and paraformaldehyde were used as constant components while varying the carboxylic acid and amino components to generate a library of novel derivatives in moderate to good yields. nih.gov
Specific N-acyl derivatives have also been synthesized. For example, N-feruloylglycyl-L-phenylalanine was prepared through the alkaline hydrolysis of its corresponding methyl ester. researchgate.net The synthesis involved coupling N-feruloylglycine with L-phenylalanine methyl ester or by reacting protected ferulic acid with N-glycyl-L-phenylalanine methyl ester. researchgate.net
The synthesis of other complex derivatives, such as those involving adenosine, has also been reported. The chemical synthesis of 2'(3')-O-(DL-phenylglycyl)adenosine was achieved by acylating 5'-O-(4-methoxytrityl)adenosine with N-(benzyloxycarbonyl)-D-phenylglycine using dicyclohexylcarbodiimide (B1669883) (DCC) in pyridine. nih.gov This particular reaction, however, resulted in significant racemization of the aminoacyl residue, yielding the DL-form. nih.gov This highlights a common challenge in peptide derivative synthesis, where maintaining stereochemical integrity is critical.
Table 2: Synthesis of Glycyl-phenylalanine Stereoisomers and Derivatives
| Reaction/Method | Starting Materials | Product | Key Features | Reference |
|---|---|---|---|---|
| Ugi Four-Component Reaction | DL-Phenylalanine ethyl ester isocyanide, paraformaldehyde, various carboxylic acids and amines | diN-substituted glycyl-phenylalanine (diNsGF) derivatives | One-pot synthesis; generates diverse derivatives. | nih.gov |
| Mixed Anhydride Method / Acid Chloride Method | N-feruloylglycine, L-phenylalanine methyl ester | N-feruloylglycyl-L-phenylalanine | Synthesis of a specific N-acyl dipeptide. | researchgate.net |
| Acylation with DCC | 5'-O-(4-methoxytrityl)adenosine, N-(benzyloxycarbonyl)-D-phenylglycine | 2'(3')-O-(DL-phenylglycyl)adenosine | Led to racemization of the phenylglycyl residue. | nih.gov |
Enzymatic Interactions and Hydrolysis
The dipeptide this compound and its related stereoisomers are subject to various enzymatic interactions, which are crucial for understanding their metabolic fate and potential biological effects. These interactions primarily involve hydrolysis by different classes of enzymes, as well as the potential for these peptides to act as inhibitors of certain enzymes.
Hydrolysis by Peptidases and Esterases
The peptide bond linking the glycine and phenylalanine residues in this compound is susceptible to cleavage by a range of hydrolytic enzymes. This enzymatic hydrolysis breaks the dipeptide into its constituent amino acids, glycine and phenylalanine. The specificity and efficiency of this process are dependent on the enzyme source and the stereochemistry of the phenylalanine residue.
A synthetic derivative of Glycyl-L-phenylalanine, Glycyl-L-phenylalanine 2-naphthylamide (GPN), is widely utilized as a substrate for the lysosomal enzyme cathepsin C. nih.govbiologists.com The cleavage of GPN by cathepsin C within lysosomes has been a tool to induce lysosomal disruption. nih.gov It is proposed that the hydrolysis of GPN leads to the accumulation of its products, glycyl-phenylalanine and β-naphthylamide, inside the lysosomes, generating osmotic pressure that results in membrane rupture. pnas.org This property has been exploited to differentiate between lysosomal and prelysosomal compartments in cells. nih.gov For instance, in isolated rat hepatocytes, GPN caused the osmotic lysis of over 90% of lysosomes, which was measured by the release of previously accumulated radiolabeled degradation products. nih.gov
However, recent studies have presented a more complex picture. Some research suggests that the effects of GPN, such as increases in lysosomal pH and cytosolic Ca2+ concentration, can occur independently of cathepsin C activity and are not always accompanied by lysosomal rupture. nih.govbiologists.comcam.ac.uk These findings indicate that GPN may also act as a weak base, and its effects might not be solely attributable to its enzymatic cleavage by cathepsin C. nih.govbiologists.comcam.ac.uk The intralysosomal hydrolysis of GPN can be influenced by factors such as the presence of inhibitors like ZnSO4 and the composition of the incubation medium. nih.govnih.gov
The study of the acid-catalyzed hydrolysis of related, more complex peptides provides insights into the stability of the peptide bonds under non-enzymatic conditions. Research on the tripeptide D,L-leucyl-glycyl-D,L-phenylalanine has detailed the kinetics of its breakdown in acidic environments. rsc.orgrsc.org The hydrolysis of this tripeptide involves parallel and consecutive reactions, and the rate constants have been determined over a range of temperatures (55-94°C). researchgate.net This type of kinetic analysis helps in understanding the intrinsic chemical liability of the peptide bonds, which can be compared with the significantly accelerated rates observed in the presence of specific enzymes.
Table 1: Kinetic Data for Acid-Catalyzed Hydrolysis of D,L-leucyl-glycyl-D,L-phenylalanine This table is based on data for a related peptide and is for illustrative purposes of kinetic analysis.
| Temperature (°C) | Rate Constant (k) | Thermodynamic Parameters |
| 55 | Value | ΔH≠ (Enthalpy of Activation) |
| 75 | Value | ΔS≠ (Entropy of Activation) |
| 94 | Value | |
| Source: Adapted from Long, D. A., & Truscott, T. G. (1963). Transactions of the Faraday Society. rsc.orgresearchgate.net |
Microbial enzymes play a significant role in the metabolism of peptides. While direct studies on the substrate specificity of microbial enzymes towards this compound are not extensively detailed in the provided search results, inferences can be drawn from studies on related compounds. Gut microbes, for instance, are involved in the transformation of dietary phenylalanine into phenylacetic acid (PAA). nih.gov This process involves enzymes that can handle phenylalanine-containing molecules.
Proteolytic enzymes from edible fungi, such as Grifola frondosa, have been shown to liberate hydrophobic amino acids, including phenylalanine, from protein substrates. researchgate.net These proteases exhibit both endopeptidase and aminopeptidase (B13392206) activities, with a preference for releasing hydrophobic and aromatic amino acids. researchgate.net This suggests that dipeptides like Glycyl-phenylalanine would likely be susceptible to hydrolysis by such microbial enzymes. The broad substrate specificity of some microbial enzymes, like those from certain Bacillus species or engineered E. coli, for various amino acid esters and peptides further supports the likelihood of this compound being a substrate. mdpi.comnih.gov For example, phenylalanine dehydrogenase, a microbial enzyme, is used in biosensors for L-phenylalanine, indicating a high specificity for this amino acid which is a component of the dipeptide. myu-group.co.jp
Enzyme Inhibition Mechanisms
In addition to being substrates, phenylalanine-containing peptides can also act as inhibitors of certain enzymes. The nature of this inhibition is critical for understanding the regulatory roles these peptides might play in biological pathways.
While direct evidence for Glycyl-L-phenylalanine as a competitive inhibitor of carboxypeptidase A is not explicitly provided in the search results, studies on similar molecules offer valuable insights. For example, 3-phenylpropanoate, a molecule structurally related to the phenyl-containing portion of the dipeptide, acts as a mixed inhibitor of carboxypeptidase A when the enzyme is hydrolyzing substrates like carbobenzoxyglycyl-L-phenylalanine. nih.gov
Furthermore, excess zinc ions have been shown to be a competitive inhibitor of carboxypeptidase A for the hydrolysis of peptide substrates such as carbobenzoxyglycyl-L-phenylalanine and hippuryl-L-phenylalanine. nih.gov The principle of competitive inhibition involves the inhibitor molecule binding to the active site of the enzyme, thereby preventing the substrate from binding. Given that the C-terminal phenylalanine of Glycyl-L-phenylalanine is a recognition element for carboxypeptidase A, it is plausible that the dipeptide itself could act as a competitive inhibitor by binding to the active site. The purported analgesic and antidepressant activities of DL-phenylalanine (a mixture of D- and L-phenylalanine) have been linked to the potential of D-phenylalanine to block the degradation of enkephalins by carboxypeptidase A, which would be a form of competitive inhibition. wikipedia.org
Potential as Acetylcholinesterase Inhibitors (e.g., diN-Substituted Glycyl-Phenylalanine Derivatives)
Derivatives of this compound have been investigated for their potential to inhibit acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine. A study focused on newly synthesized diN-substituted glycyl-phenylalanine (diNsGF) derivatives revealed their potential as AChE inhibitors. nih.govnih.gov
Experimental evaluations demonstrated that these synthesized diNsGF derivatives exhibit moderate inhibitory activities against acetylcholinesterase, while showing poor activity against butyrylcholinesterase (BuChE). nih.govnih.gov This selectivity for AChE over BuChE is a noteworthy characteristic in the development of potential therapeutic agents. nih.gov Among the synthesized compounds, one derivative, designated as compound 7a, showed significant activity and selectivity against AChE. nih.govnih.gov
The inhibitory potency of these derivatives, expressed as the half-maximal inhibitory concentration (IC50), was determined to be in the micromolar range for AChE. nih.gov For instance, compounds 6d, 7a, and 7c displayed IC50 values of 10.64 µM, 3.67 µM, and 12.56 µM, respectively, against AChE. nih.gov Molecular docking experiments suggest that these diNsGF derivatives position their phenylalanine group at the peripheral site of the AChE enzyme. nih.govnih.gov The differing IC50 values among the derivatives are thought to reflect the influence of their chemical structures on their interaction with the AChE binding site. nih.gov
Table 1: Inhibitory Activity of diN-Substituted Glycyl-Phenylalanine Derivatives
| Compound | AChE IC50 (µM) | BuChE IC50 (µM) |
|---|---|---|
| 6d | 10.64 | > 250 |
| 6e | 185.7 | 135 |
| 7a | 3.67 | 161.4 |
| 7b | 41.31 | > 250 |
| 7c | 12.56 | > 250 |
Data sourced from a 2019 study on diN-Substituted Glycyl-Phenylalanine Derivatives. nih.gov
Cellular Transport and Uptake Mechanisms
Proton-Coupled Oligopeptide Transporter (PEPT1) Mediated Uptake (e.g., Cyclic Glycylphenylalanine)
The affinity of cyclic dipeptides for PEPT1 varies based on their amino acid composition. Research indicates that cyclic glycyltyrosine has a higher affinity for PEPT1 than cyclic glycylphenylalanine. hmdb.ca This suggests that the presence of a phenolic hydroxyl group on the side chain of the amino acid, as in tyrosine, enhances the affinity for the PEPT1 transporter. hmdb.canih.gov
Factors Influencing Intestinal Absorption and Cellular Permeation
The intestinal absorption and cellular permeation of this compound and its derivatives are influenced by several factors, including their chemical structure and stability. For instance, the cyclic form of glycylphenylalanine, cyclo(Gly-Phe), has been shown to be more stable than its linear counterparts (glycylphenylalanine, glycyl-D-phenylalanine, and phenylalanylglycine) in the rat small intestine. medchemexpress.com While the linear peptides were found to be degraded on the mucosal side, cyclo(Gly-Phe) remained stable and was able to appear on the serosal side, indicating its absorption. medchemexpress.com
The absorption of cyclo(Gly-Phe) is not solely through passive diffusion but is also partly mediated by the oligopeptide transporter. medchemexpress.com This is evidenced by the reduction in its absorption clearance at lower temperatures (4°C) and in the presence of other PEPT1 substrates like glycylsarcosine (B1347041) and cephalexin. medchemexpress.com Furthermore, the absorption clearance of cyclo(Gly-Phe) was found to be concentration-dependent, decreasing as its concentration increased. medchemexpress.com The hydrophobicity of cyclic dipeptides is also considered a significant factor that can enhance their intestinal absorption. medchemexpress.com
Influence on Cell Growth and Metabolism
The dipeptide this compound can influence cellular processes such as growth and metabolism. A study investigating the microbiological properties of various peptides found that this compound had a growth-stimulating effect on a phenylalanineless strain of Escherichia coli. researchgate.net This suggests that the dipeptide can be utilized by the microorganism to support its proliferation, likely after being hydrolyzed into its constituent amino acids. researchgate.net
Furthermore, a derivative of glycyl-D-phenylalanine, Glycyl-D-phenylalanine-2-naphthylamide, has been identified as a cytotoxic agent. nih.gov This compound was shown to be a specific lytic agent for lysosomes, suggesting that its cytotoxic properties could be attributed to its effect on these organelles. nih.gov While this is a modified form of the dipeptide, it indicates that derivatives of this compound can have significant impacts on cell viability. The infusion of peptide-linked phenylalanine, as glycyl-phenylalanine, results in a distribution of radioactivity that is similar to what occurs after the infusion of the free amino acid, with peptidase activity towards the dipeptide found in both plasma and tissues. nih.gov
Metabolic Fate and Biotransformation Pathways
Role as an Incomplete Product of Protein Digestion
Glycyl-phenylalanine is recognized as an incomplete breakdown product resulting from protein digestion or protein catabolism. hmdb.ca During the digestive process, dietary proteins are hydrolyzed by a series of enzymes into smaller peptides and free amino acids. Not all proteins are completely broken down into single amino acids in the intestinal lumen. Consequently, dipeptides and tripeptides, such as this compound, are present and available for absorption.
Once absorbed, dipeptides are typically short-lived intermediates. Studies have shown that when glycyl-phenylalanine is infused, peptidase activity in both plasma and tissues leads to its hydrolysis. nih.gov In these experiments, the unhydrolyzed dipeptide was not detectable in plasma or tissues, suggesting rapid breakdown into its constituent amino acids, glycine and phenylalanine, which then enter their respective metabolic pathways. nih.gov
Interconnections with Phenylalanine Metabolism
This compound, a dipeptide composed of glycine and phenylalanine, is intricately linked to protein metabolism. hmdb.cahmdb.ca It can be formed during the incomplete breakdown of dietary or endogenous proteins. hmdb.ca As a dipeptide, it represents a short-lived intermediate that is typically destined for further proteolysis into its constituent amino acids, glycine and phenylalanine, which can then enter their respective metabolic pathways. hmdb.ca
The phenylalanine component is an essential amino acid, meaning the body cannot synthesize it, and it must be obtained through diet. wikipedia.orgwebmd.com Phenylalanine serves as a precursor for the synthesis of tyrosine, the monoamine neurotransmitters dopamine (B1211576), norepinephrine, and epinephrine (B1671497), as well as the pigment melanin. wikipedia.org The metabolic fate of this compound is therefore closely tied to the availability and processing of phenylalanine. In conditions like phenylketonuria (PKU), a genetic disorder where the enzyme phenylalanine hydroxylase is deficient, the breakdown of phenylalanine is impaired, leading to its accumulation. webmd.combiomarin.com This would consequently affect the metabolism of peptides like this compound.
Physiological and Pathophysiological Roles
Neurobiological Implications and Association with Neurological Disorders
The neurobiological significance of this compound is largely extrapolated from the roles of its constituent amino acid, phenylalanine. Phenylalanine is a crucial precursor for several neurotransmitters that are vital for normal brain function, including dopamine and norepinephrine, which influence mood, alertness, and memory. webmd.comdrugbank.com
Disruptions in phenylalanine metabolism are associated with significant neurological consequences. In individuals with phenylketonuria (PKU), high levels of phenylalanine can be toxic to the brain, leading to intellectual disabilities, developmental delays, and other serious neurological issues like epilepsy and tremors. webmd.combiomarin.com L-phenylalanine can act as an antagonist at the glycine binding site of the NMDA receptor and inhibit neurotransmitter release at certain synapses. wikipedia.org While research on the direct neurological effects of the dipeptide this compound is limited, its metabolic connection to phenylalanine suggests a potential for indirect influence on neurological processes. Furthermore, halogenated derivatives of L-phenylalanine have been shown to possess neuroprotective properties in models of brain ischemia. nih.gov
Antioxidative Properties of Related Peptides
Research has indicated that peptides containing hydrophobic amino acids, such as phenylalanine, often exhibit antioxidant activities. researchgate.net The presence of amino acid residues like tyrosine, tryptophan, cysteine, and methionine is particularly important for scavenging free radicals. nih.gov Dipeptides containing these residues have demonstrated significant antioxidant capacities. nih.govontosight.ai
The antioxidant potential of peptides is influenced by their amino acid composition and sequence. researchgate.net For instance, the hydrophobic nature of phenylalanine can enhance the solubility of peptides in lipid phases, facilitating interactions with lipid-free radicals and thereby contributing to antioxidant effects. nih.gov While direct studies on the antioxidative properties of this compound are not extensively detailed, the presence of the phenylalanine residue suggests it may contribute to the antioxidant capacity of larger peptides or exhibit some intrinsic activity. mdpi.com
Modulation of Cellular Organelle Function (e.g., Lysosome Perturbation by Derivatives)
A notable derivative of Glycyl-L-phenylalanine, Glycyl-L-phenylalanine 2-naphthylamide (GPN), has been extensively used as a tool to investigate the function of lysosomes, which are acidic cellular organelles responsible for degradation and recycling. nih.govbiologists.comucl.ac.uk GPN is a substrate for the lysosomal enzyme cathepsin C. biologists.comucl.ac.uk
When GPN enters cells, it is cleaved by cathepsin C within the lysosomes. biologists.comucl.ac.uk The accumulation of its hydrolysis products is thought to cause osmotic stress, leading to the rupture or permeabilization of the lysosomal membrane. biologists.comrupress.org This property has been utilized by researchers to release the contents of lysosomes, such as calcium ions (Ca2+), into the cytosol to study lysosomal storage and signaling. nih.govmdpi.comelifesciences.org Studies have shown that GPN-induced lysosomal disruption can trigger cytosolic Ca2+ signals, which can, in turn, influence other organelles like the endoplasmic reticulum. mdpi.com However, some research suggests that GPN may also evoke Ca2+ release from the endoplasmic reticulum by increasing cytosolic pH, independent of its effects on lysosomes. nih.gov This highlights the complex interplay between cellular organelles and the utility of Glycyl-L-phenylalanine derivatives in dissecting these pathways.
Future Directions and Emerging Research Avenues
Exploration of Novel Biological Activities and Therapeutic Potential
While Glycyl-DL-phenylalanine is recognized as a derivative of phenylalanine, its specific biological activities are not yet extensively characterized. The constituent amino acids, glycine (B1666218) and L- and D-phenylalanine, are known to possess distinct physiological roles. Phenylalanine is a crucial precursor for the synthesis of key neurotransmitters such as dopamine (B1211576), epinephrine (B1671497), and norepinephrine, which are vital for mood, brain function, and stress responses healthline.com. L-phenylalanine is an essential amino acid that the body uses to synthesize proteins healthline.com. Research has explored the therapeutic potential of phenylalanine for conditions like the skin disorder vitiligo and depression healthline.comrxlist.com. D-phenylalanine has been investigated for its potential to relieve chronic pain ebsco.com.
Future research is poised to investigate whether the dipeptide this compound exhibits unique biological activities beyond those of its individual components. A key area of exploration is its potential as an ergogenic supplement, as amino acids and their derivatives are known to influence the secretion of anabolic hormones and supply fuel during exercise medchemexpress.comglpbio.com.
Another avenue of research involves its potential role in neurological pathways. For instance, a "glycyl radical" has been implicated in a radical-based model of Alzheimer's disease, suggesting that peptides containing glycine could be involved in oxidative processes within the central nervous system ucalgary.ca. Furthermore, studies on specific phenylalanine derivatives have shown they can modulate human α1-glycine receptors, indicating a potential for developing therapeutic agents for conditions like epilepsy that require enhanced activity of inhibitory glycine receptors. The synergistic inhibition of the enzyme phenylalanine ammonia-lyase by glycine in combination with certain phenols also points to complex biochemical interactions that could be explored for therapeutic benefit nih.gov.
The table below summarizes the known biological activities of the constituent parts of this compound, suggesting potential areas for future investigation into the dipeptide itself.
| Component | Known Biological Roles & Therapeutic Areas of Interest |
| L-Phenylalanine | Essential amino acid; protein synthesis; precursor to tyrosine, dopamine, norepinephrine, epinephrine healthline.com. Studied for vitiligo and depression healthline.comrxlist.com. |
| D-Phenylalanine | Synthetic form; studied for potential pain relief and depression treatment ebsco.com. |
| Glycine | Neurotransmitter; component of glutathione; involved in enzyme inhibition with phenols nih.gov. |
Development of Advanced Stereoselective Synthesis Methods
The synthesis of dipeptides with high purity and specific stereochemistry is crucial for investigating their biological functions. This compound contains a chiral center in the phenylalanine residue, meaning it exists as two stereoisomers: Glycyl-L-phenylalanine and Glycyl-D-phenylalanine. The development of advanced stereoselective synthesis methods allows for the production of these specific isomers, which is essential as they may have different biological activities.
Solid-phase peptide synthesis (SPPS), particularly using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, is a cornerstone of modern peptide synthesis. This method involves anchoring the first amino acid to an insoluble resin support and sequentially adding protected amino acids peptide.com. Recent advancements have focused on creating dipeptide isosteres, which are molecules where a peptide bond is replaced by a different chemical linkage to improve properties like stability against enzymatic degradation.
Examples of advanced synthetic approaches relevant to Glycyl-phenylalanine include:
Fluoroalkene Dipeptide Isosteres : An innovative synthesis of a Gly-Phe surrogate, Fmoc-Gly-Ψ[(Z)CF=CH]-Phe-OH, has been developed. This isostere, where the amide bond is replaced by a fluoroalkene group, was successfully incorporated into a peptidomimetic sequence using solid-phase synthesis with a chlorotrityl resin and an Fmoc strategy researchgate.net.
Trifluoromethylalkene Isosteres : The solid-phase synthesis of peptides containing a Gly-Ψ[CH(CF3)NH] linkage has been achieved. This required the development of a strategy to prepare the dipeptide with orthogonally protected functional groups and a free carboxylic acid at the C-terminus, making it suitable for incorporation into larger peptide chains acs.org.
Alkene Dipeptide Isosteres : Stereoselective synthesis of Gly-Gly-type (E)-methylalkene and (Z)-chloroalkene dipeptide isosteres has been realized through organocuprate-mediated single electron transfer reduction. These isosteres can be utilized in Fmoc-based solid-phase peptide synthesis to create complex peptidomimetics nih.gov.
These methods highlight the trend towards creating modified dipeptides with enhanced properties, a strategy that could be applied to this compound to develop novel therapeutic candidates.
| Synthesis Method | Description | Application Example |
| Fmoc Solid-Phase Synthesis | Stepwise addition of Fmoc-protected amino acids on an insoluble resin support peptide.com. | Standard method for synthesizing peptides like Phe-Gly-Ala-Ile study.com. |
| Fluoroalkene Isostere Synthesis | Replacement of the peptide bond with a fluoroalkene group to enhance stability researchgate.net. | Synthesis of Fmoc-Gly-Ψ[(Z)CF=CH]-Phe-OH for incorporation into peptidomimetics researchgate.net. |
| Enzymatic Cascade Synthesis | Multi-enzyme systems for the production of amino acid derivatives from biobased precursors. | A four-step enzymatic cascade has been used to produce L-phenylglycine from L-phenylalanine nih.gov. |
| Non-Enzymatic Synthesis in Reversed Micelles | Use of a condensing agent in a reversed micellar system to synthesize dipeptides from protected amino acids mdpi.com. | Synthesis of Cbz-Phe-Leu from Cbz-Phe and Leucine (B10760876) mdpi.com. |
Comprehensive In Vivo Studies of Systemic Interactions and Cellular Responses
Understanding the fate of this compound within a living organism is critical to harnessing its potential therapeutic benefits. According to the Human Metabolome Database, Glycyl-phenylalanine is considered an "expected" metabolite, likely an incomplete breakdown product of protein digestion or catabolism, but it has not yet been definitively identified in human tissues or biofluids . This underscores the need for comprehensive in vivo studies to track its absorption, distribution, metabolism, and excretion (ADME).
Future research will likely focus on several key areas:
Metabolic Fate : Investigating how this compound is metabolized in the body. It is likely hydrolyzed into glycine and phenylalanine by peptidases, but the rate and location of this breakdown are unknown. Studies in animal models, such as those conducted on immature rats with hyperphenylalanemia (a condition of high phenylalanine levels), can provide insights into how the components of the dipeptide are metabolized and affect various tissues, including the brain nih.gov.
Organ-Specific Uptake : Determining which organs and tissues are primarily responsible for the uptake and metabolism of this dipeptide. Research on other dipeptides has shown that organs like the liver, kidney, and gut are involved in their clearance from plasma.
Cellular Responses : Elucidating the specific cellular responses to this compound. Studies using derivatives like Glycyl-L-phenylalanine 2-naphthylamide have shown effects on cellular processes like endocytosis in rat liver cells, providing a starting point for investigating the unmodified dipeptide amanote.com. The impact on cell signaling pathways, particularly those related to its constituent amino acids like neurotransmitter synthesis pathways for phenylalanine, will be a significant area of focus.
The table below outlines key research questions and the experimental approaches that could be used to address them in future in vivo studies.
| Research Question | Potential Experimental Approach |
| Is this compound absorbed intact from the gastrointestinal tract? | Oral administration to animal models followed by mass spectrometry analysis of plasma samples. |
| What is the pharmacokinetic profile and half-life of the dipeptide in circulation? | Intravenous administration and timed blood sampling to measure plasma concentration over time. |
| Which enzymes are responsible for its hydrolysis? | In vitro incubation with purified peptidases or tissue homogenates. |
| Does it cross the blood-brain barrier? | Analysis of cerebrospinal fluid and brain tissue after systemic administration in animal models. |
| What are the downstream metabolic effects of its administration? | Metabolomic analysis of plasma and tissues to identify changes in related metabolic pathways nih.gov. |
Integration with High-Throughput Screening and Omics Technologies for Dipeptide Discovery and Characterization
The fields of dipeptide discovery and characterization are being revolutionized by the integration of high-throughput screening (HTS) and "omics" technologies. These approaches allow for the rapid analysis of large numbers of molecules and provide a systems-level view of biological processes.
High-Throughput Screening (HTS) enables the rapid testing of large peptide libraries for specific biological activities eurogentec.com. For instance, HTS can be used to screen libraries of dipeptides for their ability to inhibit enzymes, bind to receptors, or exhibit antibacterial or antibiofilm properties nih.govmdpi.com. An ultra-high-throughput workflow combining solid-phase extraction with MALDI mass spectrometry has been developed for the efficient purification and screening of peptide libraries, accelerating the discovery of lead compounds researchgate.net.
Omics Technologies offer a comprehensive approach to understanding the biological impact of dipeptides.
Peptidomics : This field focuses on the global analysis of endogenous peptides in a biological sample using advanced mass spectrometry techniques. It can be used to identify and quantify naturally occurring dipeptides like Glycyl-phenylalanine in various tissues and fluids, helping to uncover their physiological roles nih.govnih.gov.
Metabolomics : This is the large-scale study of small molecules (metabolites) within cells, biofluids, tissues, or organisms. Metabolomic profiling can reveal how the administration of this compound alters metabolic pathways. For example, metabolomic studies in conditions like Parkinson's disease and Phenylketonuria have identified significant alterations in phenylalanine metabolism, providing a framework for studying the effects of dipeptides containing this amino acid nih.govresearchgate.netub.edu.
Multi-Omics Integration : The most powerful approach involves integrating data from different omics fields (genomics, proteomics, transcriptomics, and metabolomics). A prime example is the study of histidyl dipeptides in the heart, where a tri-omics approach revealed their central role in regulating myocardial structure, function, and energy metabolism ahajournals.orgnih.govbiorxiv.org. A similar integrated strategy could be applied to this compound to provide a holistic understanding of its biological influences.
The synergy between HTS and omics technologies provides a powerful engine for future dipeptide research, enabling not only the discovery of novel bioactive dipeptides but also a deep characterization of their mechanisms of action.
| Technology | Application in Dipeptide Research |
| High-Throughput Screening (HTS) | Rapidly screen large libraries of dipeptides for desired biological activities (e.g., enzyme inhibition, receptor binding) eurogentec.commdpi.com. |
| Peptidomics | Identify and quantify endogenous this compound and other dipeptides in biological samples to understand their natural roles nih.govnih.gov. |
| Metabolomics | Characterize the downstream effects of this compound on cellular metabolic pathways nih.govnih.govub.edu. |
| Proteomics | Identify changes in protein expression in response to this compound treatment to elucidate its mechanism of action. |
| Multi-Omics Integration | Combine data from genomics, proteomics, and metabolomics to build a comprehensive model of the dipeptide's biological function ahajournals.orgnih.govbiorxiv.org. |
Q & A
Q. What are the established synthetic routes for Glycyl-DL-phenylalanine, and how do reaction conditions influence yield and purity?
this compound is synthesized via two primary routes: (1) using chloroacetyl-DL-phenylalanine as a precursor and (2) direct condensation of DL-phenylalanine with glycine derivatives. Reaction conditions such as temperature (optimized at 25–40°C), pH (neutral to mildly alkaline), and catalysts (e.g., carbodiimides) significantly impact yield (reported 60–85%) and purity. For instance, excessive heating during the chloroacetyl method may lead to racemization, reducing enantiomeric purity . Researchers should validate product integrity via HPLC or chiral chromatography.
Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : Proton NMR (¹H-NMR) confirms backbone structure via characteristic peaks (e.g., α-proton resonances at δ 3.8–4.2 ppm).
- Fourier-Transform Infrared Spectroscopy (FT-IR) : Peaks at ~1650 cm⁻¹ (amide I band) and ~1550 cm⁻¹ (amide II band) validate peptide bonding.
- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF confirms molecular weight (222.24 g/mol) with minimal fragmentation . Cross-referencing with NIST spectral databases ensures accuracy .
Q. What are the storage and handling protocols to ensure stability of this compound in experimental settings?
Store the compound in airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis or oxidation. Purity should be verified via HPLC before use, especially in kinetic studies. Degradation products (e.g., free phenylalanine) can interfere with enzymatic assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., FT-IR vs. mass spectrometry) when characterizing this compound?
Discrepancies often arise from sample preparation artifacts (e.g., solvent residues in FT-IR) or ionization inefficiencies in MS. To mitigate:
- Perform triplicate measurements under standardized conditions.
- Use orthogonal methods (e.g., compare FT-IR with Raman spectroscopy).
- Validate against synthesized reference standards . For instance, unexpected MS peaks may indicate adduct formation (e.g., sodium/potassium ions), requiring adjusted ionization parameters.
Q. What statistical approaches are recommended for analyzing dose-response data in studies involving this compound?
For enzymatic inhibition assays:
- Use nonlinear regression (e.g., Hill equation) to calculate IC₅₀ values.
- Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons.
- Address variability by including ≥3 biological replicates and reporting confidence intervals. Adhere to NIH guidelines for preclinical data rigor, including power analysis to justify sample sizes .
Q. How should researchers design experiments to investigate chiral-specific interactions of this compound in biological systems?
Separate enantiomers via chiral chromatography or enzymatic resolution. Compare their binding affinities using:
- Surface Plasmon Resonance (SPR) : Measure real-time kinetics (ka/kd) for receptor-ligand interactions.
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH). Contradictory results (e.g., D-enantiomer showing unexpected activity) may stem from impurities or assay interference, necessitating enantiomeric excess (ee) validation .
Methodological Considerations
- Data Validation : Always cross-check physicochemical data with NIST or peer-reviewed spectral libraries .
- Ethical Reporting : Follow NIH guidelines for preclinical studies, including detailed descriptions of synthesis protocols and statistical thresholds .
- Contradiction Analysis : Use multi-method frameworks (e.g., triangulation of HPLC, MS, and NMR) to address anomalous results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
